![molecular formula C24H19N3O B6509311 1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-91-8](/img/structure/B6509311.png)
1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a quinoline core, which is a nitrogenous tertiary base . Quinoline derivatives have been used since ancient times and are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Synthesis Analysis
The synthesis of quinoline derivatives like the one often involves novel strategies on par with reported methods . For instance, a series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The molecular geometry and vibrational frequencies of these compounds have been calculated using the DFT/(B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .Chemical Reactions Analysis
Quinolinyl-pyrazoles, which are similar to the compound , have been studied extensively due to their versatility in many significant fields and because of their distinctive battle which is associated with the bioassay and its interaction with the cells . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques such as FT-IR, UV–visible, 1H NMR, HRMS . The HOMO–LUMO energy gap, experimentally and theoretically calculated, are nearly the same .Scientific Research Applications
Pharmacological Applications
Quinolinyl-pyrazoles, which include the compound , have been extensively studied due to their versatility in many significant fields . They are designed and synthesized by chemists through new strategies and the synthesized molecules are screened for their efficacy against typical drugs in the market .
Anticancer Activity
Quinoline derivatives have been evaluated for antiproliferative activity against cancer cell lines . The quinoline-containing pyrazole heterocycle with a hydroxyl functional group has shown excellent tumor growth inhibition .
Inhibitor for c-MET
The quinoline-containing pyrazole heterocycle has been screened as a potent inhibitor for c-MET in both in vitro and in vivo target modulation studies .
Antibacterial Properties
Quinazolinones, which are similar to quinolines, have shown promising antimicrobial properties . This suggests potential antibacterial applications for quinoline derivatives as well.
Antifungal Properties
Quinazolinones have also demonstrated antifungal activities , indicating that quinoline derivatives might have similar applications.
Applications in Photovoltaics
Quinoline derivatives are promising for applications in polymer photovoltaic solar cells and dye-synthesized solar cells (DSSCs) .
Antimalarial Properties
Quinoline derivatives have been used since ancient times for the treatment of malaria . This suggests potential antimalarial applications for the compound .
Anti-inflammatory Properties
Quinazolinones have shown anti-inflammatory activities , suggesting that quinoline derivatives might have similar applications.
Mechanism of Action
Target of Action
Quinoline-based compounds, which this molecule is a derivative of, have been known to interact with various cellular targets . For instance, some quinoline derivatives have shown inhibitory activities against VEGFR-2, a key endothelial receptor tyrosine kinase involved in pathological angiogenesis .
Mode of Action
Quinoline derivatives have been reported to exhibit significant anti-proliferative activity through different mechanisms of action such as disruption of cell migration, dna intercalation, inhibition of angiogenesis, and apoptosis induction .
Biochemical Pathways
For instance, some quinoline derivatives have shown to inhibit the VEGFR-2 signalling cascade, which plays a major role in pathological angiogenesis .
Result of Action
Quinoline derivatives have been reported to exhibit significant anti-proliferative activity, potentially leading to cell cycle arrest and apoptosis .
Safety and Hazards
While specific safety and hazard information for this compound is not available, similar compounds such as 4-Methoxypropiophenone are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are combustible liquids and may cause skin irritation, serious eye irritation, and respiratory irritation. They are harmful if swallowed or inhaled .
properties
IUPAC Name |
1-(4-methoxyphenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-8-13-20-22(14-16)25-15-21-23(17-6-4-3-5-7-17)26-27(24(20)21)18-9-11-19(28-2)12-10-18/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPCQQLNBCDYHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
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